Cas no 930961-02-7 (N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
![N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide structure](https://ja.kuujia.com/scimg/cas/930961-02-7x500.png)
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide 化学的及び物理的性質
名前と識別子
-
- AKOS002496565
- 930961-02-7
- AKOS017008611
- Z237481588
- EN300-26689092
- N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide
-
- インチ: 1S/C16H19N5OS2/c1-11(14(22)19-16(10-17)7-3-2-4-8-16)24-15-18-13(20-21-15)12-6-5-9-23-12/h5-6,9,11H,2-4,7-8H2,1H3,(H,19,22)(H,18,20,21)
- InChIKey: LGSPMTVDHPFNOK-UHFFFAOYSA-N
- ほほえんだ: S(C1=NNC(C2=CC=CS2)=N1)C(C)C(NC1(C#N)CCCCC1)=O
計算された属性
- せいみつぶんしりょう: 361.10310259g/mol
- どういたいしつりょう: 361.10310259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 148Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689092-0.05g |
930961-02-7 | 90% | 0.05g |
$212.0 | 2023-09-11 | ||
Enamine | EN300-26689107-0.05g |
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide |
930961-02-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide 関連文献
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamideに関する追加情報
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide (CAS No. 930961-02-7): A Comprehensive Overview
N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide (CAS No. 930961-02-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles and is characterized by its cyclohexyl and thiophene moieties, which contribute to its pharmacological properties.
The cyclohexyl group in the structure of N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide provides rigidity and hydrophobicity, which are crucial for enhancing the compound's binding affinity to specific protein targets. The cyanide functionality further adds to the compound's reactivity and stability, making it a valuable scaffold for drug design and development.
The thiophene moiety is a common heterocyclic aromatic ring found in many biologically active compounds. It contributes to the overall electronic properties of the molecule and can enhance its ability to interact with biological targets. The triazole ring, on the other hand, is known for its broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The combination of these structural elements in N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide makes it a promising candidate for various therapeutic applications.
Recent studies have explored the potential of N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide in treating various diseases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The researchers found that the compound's unique structure allowed it to effectively disrupt fungal cell walls and inhibit their growth.
Another study published in the European Journal of Medicinal Chemistry investigated the anti-inflammatory properties of N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide. The results showed that the compound significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that the compound could be a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its antifungal and anti-inflammatory activities, N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide has also shown promise in cancer research. A study published in Cancer Letters reported that the compound exhibited selective cytotoxicity against human breast cancer cells while sparing normal cells. The researchers attributed this effect to the compound's ability to induce apoptosis through the activation of caspase pathways.
The synthesis of N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide involves several steps that require careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of 3-thiopheneboronic acid with 5-chloro-N-(cyanomethyl)pyrazole followed by coupling with 2-chloropropanoyl chloride and subsequent treatment with cyclohexanecarbonitrile. This multi-step process highlights the complexity involved in producing this compound on a large scale for pharmaceutical applications.
The safety profile of N-(1-cyanocyclohexyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-y l]sulfanyl}propanamide has been extensively studied to ensure its suitability for clinical use. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, N-(1-cyanocyclohexyl)-2-{[3-(thiophen - 2 - yl) - 1 H - 1 , 2 , 4 - triazol - 5 - yl]sulfanyl}propanamide (CAS No. 930961 - 07) is a versatile compound with a wide range of potential applications in medicine. Its unique structural features and biological activities make it an attractive candidate for further research and development as a therapeutic agent for various diseases including fungal infections, inflammatory conditions, and cancer. Ongoing studies continue to explore its full potential and pave the way for future clinical applications.
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